1,2-Dichloro-4-(2-nitrophenoxy)benzene
Overview
Description
1,2-Dichloro-4-(2-nitrophenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and a dichlorophenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2-nitrophenoxy)benzene typically involves the nitration of 2-(3,4-dichlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-(3,4-Dichlorophenoxy)-1-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential antiviral properties, particularly against picornaviruses.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(2-nitrophenoxy)benzene varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Another compound with similar structural features, used as a plant growth regulator.
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile: Known for its antiviral properties.
Uniqueness
1,2-Dichloro-4-(2-nitrophenoxy)benzene is unique due to its specific combination of a nitro group and dichlorophenoxy group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H7Cl2NO3 |
---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
1,2-dichloro-4-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl2NO3/c13-9-6-5-8(7-10(9)14)18-12-4-2-1-3-11(12)15(16)17/h1-7H |
InChI Key |
NJQQKGNHFXILEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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